Convallatoxin

Catalog No.
S524213
CAS No.
508-75-8
M.F
C29H42O10
M. Wt
550.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Convallatoxin

CAS Number

508-75-8

Product Name

Convallatoxin

IUPAC Name

(3S,5S,8R,9S,10S,13R,14S,17R)-5,14-dihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde

Molecular Formula

C29H42O10

Molecular Weight

550.6 g/mol

InChI

InChI=1S/C29H42O10/c1-15-22(32)23(33)24(34)25(38-15)39-17-3-8-27(14-30)19-4-7-26(2)18(16-11-21(31)37-13-16)6-10-29(26,36)20(19)5-9-28(27,35)12-17/h11,14-15,17-20,22-25,32-36H,3-10,12-13H2,1-2H3/t15-,17-,18+,19-,20+,22-,23+,24+,25-,26+,27-,28-,29-/m0/s1

InChI Key

HULMNSIAKWANQO-JQKSAQOKSA-N

SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O

Solubility

Slightly soluble in water
Soluble in alcohol, acetone; slightly soluble in chloroform, ethyl acetate; practically insoluble in ether, petroleum ethe

Synonyms

convallatoxin, corglycon, corglycone, korglycon, strophanthidin-alpha-L-rhamnoside

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CC[C@@]3([C@H]4CC[C@@]5([C@H](CC[C@@]5([C@@H]4CC[C@@]3(C2)O)O)C6=CC(=O)OC6)C)C=O)O)O)O

Description

The exact mass of the compound Convallatoxin is 550.2778 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in watersoluble in alcohol, acetone; slightly soluble in chloroform, ethyl acetate; practically insoluble in ether, petroleum ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 407808. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Strophanthins - Supplementary Records. It belongs to the ontological category of 5beta-hydroxy steroid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]. However, this does not mean our product can be used or applied in the same or a similar way.

Understanding Heart Function

  • Mechanism of Action: Convallatoxin works by inhibiting the sodium-potassium pump, an enzyme crucial for maintaining the balance of electrolytes in heart cells. This inhibition can increase the force of heart contractions ().
  • Research on Isolated Tissues: Scientists use convallatoxin in studies on isolated heart muscle cells to understand the mechanisms of heart contraction and relaxation. This helps researchers develop new drugs for heart conditions ().

Potential Therapeutic Applications (Limited due to Toxicity)

  • Historical Use: Traditionally, convallatoxin-containing plants like lily of the valley (Convallaria majalis) were used for heart failure. However, due to its high toxicity, this use has been abandoned in modern medicine ().
  • Modern Research Focus: Research on convallatoxin is currently focused on understanding its mechanism of action and identifying safer, more selective derivatives that could be used to develop new heart medications. However, significant challenges remain due to the inherent toxicity of the molecule ().

Convallatoxin is a potent cardiac glycoside primarily derived from the plant Convallaria majalis, commonly known as lily of the valley. It is structurally similar to digoxin and functions by inhibiting the sodium-potassium ATPase enzyme, leading to increased intracellular calcium concentrations, which enhances cardiac contractility. The compound has a melting point between 235 and 242 degrees Celsius and is soluble in alcohol and acetone but only slightly soluble in water and ethyl acetate .

Convallatoxin acts on the heart by inhibiting the sodium-potassium ATPase pump, a critical enzyme for maintaining heart function []. This inhibition can increase the force of contraction but also disrupt heart rhythm, potentially leading to arrhythmias []. Additionally, research suggests Convallatoxin may induce cell death (apoptosis) in cancer cells and inhibit the formation of new blood vessels (angiogenesis) []. These properties are being explored for their potential use in cancer treatment.

, primarily involving glycosylation. The Koenigs-Knorr method is a notable synthesis route where strophanthidin is glycosylated with α-L-rhamnopyranosyl bromide. This reaction requires alkaline hydrolysis, followed by crystallization to yield convallatoxin . Additionally, convallatoxin can be metabolized in the liver to convallatoxol through the reduction of its aldehyde group by cytochrome P450 enzymes, enhancing its polarity for easier excretion .

Convallatoxin exhibits significant biological activity, particularly as a cardiotonic agent. It has been shown to induce hypercoagulability by increasing tissue factor expression in endothelial cells, which can lead to thrombus formation. The compound also demonstrates cytotoxic effects on various cell types, including endothelial cells and cancer cells, through mechanisms that may involve Na+/K+ ATPase inhibition . Its therapeutic index is narrow, making it potentially toxic at doses close to its effective range .

The synthesis of convallatoxin can be accomplished through several methods:

  • Koenigs-Knorr Method: Involves glycosylation of strophanthidin with α-L-rhamnopyranosyl bromide.
  • Isolation from Natural Sources: Convallatoxin can be extracted from crude Convallaria majalis extracts using selective extraction techniques followed by crystallization.
  • Acetonide Formation: Convallatoxin can be converted into its acetonide form for easier isolation and purification .

These methods highlight the versatility in obtaining this compound either through natural extraction or synthetic pathways.

Studies have demonstrated that convallatoxin interacts significantly with digoxin assays, causing cross-reactivity that complicates serum measurements of digoxin levels. This interaction has implications for both diagnostic and therapeutic contexts, particularly in patients taking herbal supplements containing lily of the valley . Furthermore, convallatoxin can bind to Digibind, an antidote for digoxin toxicity, suggesting potential therapeutic avenues for convallatoxin poisoning .

Convallatoxin shares structural and functional similarities with several other cardiac glycosides. Below are some comparable compounds:

Compound NameSourceMechanism of ActionUnique Features
DigoxinDigitalis purpureaInhibits Na+/K+ ATPaseWidely used for heart failure
OuabainStrophanthus gratusInhibits Na+/K+ ATPaseUsed in research for cardiotoxicity
Lanatoside CDigitalis lanataInhibits Na+/K+ ATPaseProdrug form of digoxin

Uniqueness of Convallatoxin: While all these compounds share a similar mechanism of action through Na+/K+ ATPase inhibition, convallatoxin's unique structure allows it to induce hypercoagulability and exhibit distinct cytotoxic effects on endothelial cells that are not as pronounced in digoxin or ouabain .

Purity

>60% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid; [Merck Index]

Color/Form

Prisms from methanol + ether
Crystals or prisms from methanol or ethe

XLogP3

-0.7

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

550.27779753 g/mol

Monoisotopic Mass

550.27779753 g/mol

Heavy Atom Count

39

LogP

log Kow = -0.28

Decomposition

Hazardous decomposition products formed under fire conditions. - Carbon oxides
When heated to decomposition it emits acrid smoke ans fumes.

Appearance

Solid powder

Melting Point

235-242 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

JY264VIR1Y

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H331 (100%): Toxic if inhaled [Danger Acute toxicity, inhalation]

Therapeutic Uses

Vasodilator Agents
/EXPL THER/ Convallatoxin improved myocardial relaxation and elevated the rate and force of systolic heart contraction in dogs in the initial stages of cor pulmonale (in chronic pneumonia). The positive inotropic effect in experimental cor pulmonale with high pulmonary blood pressures was accompanied by increased overload on the right ventricle and further elevation of pulmonary blood pressures.
/EXPL THER/ Convallotoxin had no effect on left ventricular hemodynamics in intact dogs, but decreased right intraventricular pressure and increased dp/dt max and dp/dt minimum. In animals with surgical stenosis of the pulmonary trunk, an increase in pressure and dp/dt max of the right ventricle, a decrease in left ventricular end-diastolic pressure, and an increase in left dp/dt max were observed. Administration of convallotoxin to dogs 1 month following stenosis did not improve cardiohemodynamics.
/EXPL THER/ Cytomegalovirus (CMV) is a ubiquitous human pathogen that increases the morbidity and mortality of immunocompromised individuals. The current FDA-approved treatments for CMV infection are intended to be virus specific, yet they have significant adverse side effects, including nephrotoxicity and hematological toxicity. Thus, there is a medical need for safer and more effective CMV therapeutics. Using a high-content screen, we identified the cardiac glycoside convallatoxin as an effective compound that inhibits CMV infection. Using a panel of cardiac glycoside variants, we assessed the structural elements critical for anti-CMV activity by both experimental and in silico methods. Analysis of the antiviral effects, toxicities, and pharmacodynamics of different variants of cardiac glycosides identified the mechanism of inhibition as reduction of methionine import, leading to decreased immediate-early gene translation without significant toxicity. Also, convallatoxin was found to dramatically reduce the proliferation of clinical CMV strains, implying that its mechanism of action is an effective strategy to block CMV dissemination. Our study has uncovered the mechanism and structural elements of convallatoxin, which are important for effectively inhibiting CMV infection by targeting the expression of immediate-early genes. IMPORTANCE: Cytomegalovirus is a highly prevalent virus capable of causing severe disease in certain populations. The current FDA-approved therapeutics all target the same stage of the viral life cycle and induce toxicity and viral resistance. We identified convallatoxin, a novel cell-targeting antiviral that inhibits CMV infection by decreasing the synthesis of viral proteins. At doses low enough for cells to tolerate, convallatoxin was able to inhibit primary isolates of CMV, including those resistant to the anti-CMV drug ganciclovir. In addition to identifying convallatoxin as a novel antiviral, limiting mRNA translation has a dramatic impact on CMV infection and proliferation.

MeSH Pharmacological Classification

Vasodilator Agents

Mechanism of Action

The inhibitory activity of glycosides and related compounds toward Na+-K+-ATPase was determined and related to their cardiotonic activity in cats. It appeared that the active site of Na+-K+-ATPase consists of 2 sections; 1 section binds the cardiosteroids to the receptor and orients the molecules relative to the 2nd or catalytic section. The relation of these results to the cardiotonic activity of strophanthidol analogs is discussed.

Pictograms

Acute Toxic

Acute Toxic

Impurities

Convallatoxin batches made in Switzerland, West Germany, and Britain contained periguloside, convallatoxol, aglycons, and noncardenolides. The impurities were removed by column chromatography on neutral aluminum oxide-silica gel (1:1) by elution with CHCl3-ethanol (4:1).

Other CAS

508-75-8

Absorption Distribution and Excretion

The intestinal absorption of 15 cardenolides was examined after the (3)H-labeled substances were injected intraluminally into ligated duodenal loops of cats. Concentrations of (3)H were followed in the portal circulation and in the bile.
Isolated, everted rat jejunal preparations absorbed convallatoxin by an active transport mechanism. No relation was observed between the amount of cardiotonic glycoside actively transported and the oxygen consumption of the tissue.
Digitalis-like compounds (DLCs), such as digoxin and digitoxin that are derived from digitalis species, are currently used to treat heart failure and atrial fibrillation, but have a narrow therapeutic index. Drug-drug interactions at the transporter level are frequent causes of DLCs toxicity. P-glycoprotein (P-gp, ABCB1) is the primary transporter of digoxin and its inhibitors influence pharmacokinetics and disposition of digoxin in the human body; however, the involvement of P-gp in the disposition of other DLCs is currently unknown. In present study, the transport of fourteen DLCs by human P-gp was studied using membrane vesicles originating from human embryonic kidney (HEK293) cells overexpressing P-gp. DLCs were quantified by liquid chromatography-mass spectrometry (LC-MS). The Lily of the Valley toxin, convallatoxin, was identified as a P-gp substrate (Km: 1.1+/-0.2 mM) in the vesicular assay. Transport of convallatoxin by P-gp was confirmed in rat in vivo, in which co-administration with the P-gp inhibitor elacridar, resulted in increased concentrations in brain and kidney cortex. To address the interaction of convallatoxin with P-gp on a molecular level, the effect of nine alanine mutations was compared with the substrate N-methyl quinidine (NMQ). Phe343 appeared to be more important for transport of NMQ than convallatoxin, while Val982 was particularly relevant for convallatoxin transport. We identified convallatoxin as a new P-gp substrate and recognized Val982 as an important amino acid involved in its transport. ...

Metabolism Metabolites

Helveticoside and convallatoxin were converted hydrolytically into strophanthidine during perfusion through an isolated rat small intestine segment. Also, the C10-aldehyde group of these compounds was reduced enzymatically to helveticosol, convallatoxol, and strophanthidol. This reduction of strophanthidine cardenolides, beside the hydrolysis reaction, appeared to be the most important biotransformation reaction in the rat small intestine.

Wikipedia

Convallatoxin

Use Classification

Lipids -> Sterol Lipids [ST] -> Sterols [ST01] -> Cardanolides and derivatives [ST0112]

Methods of Manufacturing

Synthesis from strophanthidin and acetobromrhamnose: Reyle et al., Helv Chim Acta 33, 1541 (1950); Haede et al., German patent 1933090 (1971 to Hoechst).

General Manufacturing Information

... Convallaria majalis (Lily of the Valley), yields cardiac glycoside, convallatoxin, which is not employed clinically but which possesses potent characteristic digitalis-like activity.
A phytotoxin from the flowers of Adonis vernalis, convallaria majalis, ornthogalum umbellatum and antiaris toxicaria. The aglycone is convallatoxigenin and the sugar is a rhamnose.

Analytic Laboratory Methods

Determination of cardenolides in Convallaria majalis l by high-performance liquid chromatography.

Clinical Laboratory Methods

CONTEXT: Cardiac glycosides of plant origin are implicated in toxic ingestions that may result in hospitalization and are potentially lethal. The utility of commonly available digoxin serum assays for detecting foxglove and oleander ingestion has been demonstrated, but no studies have evaluated the structurally similar convallatoxin found in Convallaria majalis (lily of the valley) for rapid laboratory screening, nor has digoxin immune Fab been tested as an antidote for this ingestion. OBJECTIVE: We aimed to (1) evaluate multiple digoxin assays for cross-reactivity to convallatoxin, (2) identify whether convallatoxin could be detected in vivo at clinically significant doses, and (3) determine whether digoxin immune Fab could be an effective antidote to convallatoxin. MATERIALS AND METHODS: Cross-reactivities of purified convallatoxin and oleandrin with five common digoxin immunoassays were determined. Serum from mice challenged with convallatoxin was tested for apparent digoxin levels. Binding of convallatoxin to digoxin immune Fab was determined in vitro. RESULTS: Both convallatoxin and oleandrin were detectable by a panel of commonly used digoxin immunoassays, but cross-reactivity was variable between individual assays. We observed measurable apparent digoxin levels in serum of convallatoxin intoxicated mice at sublethal doses. Convallatoxin demonstrated no binding by digoxin immune Fab. CONCLUSION: Multiple digoxin immunoassays detect botanical cardiac glycosides including convallatoxin and thus may be useful for rapid determination of severe exposures, but neutralization of convallatoxin by digoxin immune Fab is unlikely to provide therapeutic benefit.
Plant poisonings have left their mark on history and still cause many deaths, whether intentional or accidental. The means to show toxicological evidence of such poisonings should be implemented with great care. This article presents a technique for measuring thirty-nine toxic principles of plant origin in the blood, covering a large amount of toxins from local or exotic plants: a-lobeline, a-solanine, aconitine, ajmaline, atropine, brucine, cephalomannine, colchicine, convallatoxin, cymarine, cytisine, digitoxin, digoxin, emetine, gelsemine, ibogaine, jervine, kavain, lanatoside C, lupanine, mitragynine, neriifolin, oleandrin, ouabain, paclitaxel, physostigmine, pilocarpine, podophyllotoxin, proscillaridin A, reserpine, retrorsine, ricinine, scopolamine, senecionine, sparteine, strophanthidin, strychnine, veratridine and yohimbine. Analysis was carried out using an original ultra-high performance liquid chromatography separation coupled with tandem mass spectrometry detection. Extraction was a standard solid phase extraction performed on Oasis() HLB cartridge. Thirty-four of the thirty-nine compounds were put through a validation procedure. The assay was linear in the calibration curve range from 0.5 or 5 ug/L to 1000 ug/L according to the compounds. The method is sensitive (LOD from 0.1 to 1.6 ug/L). The within-day precision of the assay was less than 22.5% at the LLOQ, and the between-day precision was less than 21.5% for 10 ug/L for all the compounds included. The assay accuracy was in the range of 87.4 to 119.8% for the LLOQ. The extraction recovery and matrix effect ranged from 30 to 106% and from -30 to 14%, respectively. It has proven useful and effective in several difficult forensic cases.
OBJECTIVE: Lily of the valley is a poisonous plant due to the presence of the cardiac glycoside convallatoxin. We compared two immunoassays (LOCI digoxin assay and iDigoxin assay) for rapid detection of convallatoxin if present in human serum. MATERIALS AND METHODS: Aliquots of a drug free serum pool and a digoxin serum pool were supplemented with microliter amounts of lily of the valley extract or nanogram to microgram quantities of convallatoxin, followed by measurement of apparent digoxin concentrations using the LOCI and iDigxoin assays. RESULTS: Apparent digoxin concentrations were observed when aliquots of a drug free serum pool were supplemented with convallatoxin or lily of the valley extract using both assays but apparent digoxin concentrations were significantly higher using the iDigoxin assay. In addition, the interference of convallatoxin in serum digoxin measurement was also significantly higher using iDigxoin assay compared to the LOCI digoxin assay. CONCLUSIONS: The iDigxoin assay is more sensitive in detecting convallatoxin in human serum.

Storage Conditions

Keep container tightly closed in a dry and well-ventilated place. Storage class (TRGS 510): 6.1D: Non-combustible, acute toxic Cat.3 / toxic hazardous materials or hazardous materials causing chronic effects

Stability Shelf Life

Stable under recommended storage conditions.

Dates

Modify: 2023-08-15
1: Fink SL, Robey TE, Tarabar AF, Hodsdon ME. Rapid detection of convallatoxin using five digoxin immunoassays. Clin Toxicol (Phila). 2014 Aug;52(7):659-63. doi: 10.3109/15563650.2014.932366. Epub 2014 Jul 1. PubMed PMID: 24980812; PubMed Central PMCID: PMC4180104.
2: Gozalpour E, Greupink R, Bilos A, Verweij V, van den Heuvel JJ, Masereeuw R, Russel FG, Koenderink JB. Convallatoxin: a new P-glycoprotein substrate. Eur J Pharmacol. 2014 Dec 5;744:18-27. doi: 10.1016/j.ejphar.2014.09.031. Epub 2014 Sep 28. PubMed PMID: 25264938.
3: Welsh KJ, Huang RS, Actor JK, Dasgupta A. Rapid detection of the active cardiac glycoside convallatoxin of lily of the valley using LOCI digoxin assay. Am J Clin Pathol. 2014 Sep;142(3):307-12. doi: 10.1309/AJCPCOXF0O5XXTKD. PubMed PMID: 25125619.
4: Yang SY, Kim NH, Cho YS, Lee H, Kwon HJ. Convallatoxin, a dual inducer of autophagy and apoptosis, inhibits angiogenesis in vitro and in vivo. PLoS One. 2014 Mar 24;9(3):e91094. doi: 10.1371/journal.pone.0091094. eCollection 2014. PubMed PMID: 24663328; PubMed Central PMCID: PMC3963847.
5: Everett JM, Kojima YA, Davis B, Wahed A, Dasgupta A. The iDigoxin Assay is More Sensitive than LOCI Digoxin Assay for Rapid Detection of Convallatoxin, the Active Cardiac Glycoside of Lily of The Valley. Ann Clin Lab Sci. 2015 Spring;45(3):323-6. PubMed PMID: 26116597.
6: Cohen T, Williams JD, Opperman TJ, Sanchez R, Lurain NS, Tortorella D. Convallatoxin-Induced Reduction of Methionine Import Effectively Inhibits Human Cytomegalovirus Infection and Replication. J Virol. 2016 Nov 14;90(23):10715-10727. Print 2016 Dec 1. PubMed PMID: 27654292; PubMed Central PMCID: PMC5110156.
7: Schneider NF, Geller FC, Persich L, Marostica LL, Pádua RM, Kreis W, Braga FC, Simões CM. Inhibition of cell proliferation, invasion and migration by the cardenolides digitoxigenin monodigitoxoside and convallatoxin in human lung cancer cell line. Nat Prod Res. 2016 Jun;30(11):1327-31. doi: 10.1080/14786419.2015.1055265. Epub 2015 Aug 7. PubMed PMID: 26252521.
8: WILDE E. [Clinical experiences with convallatoxin]. Munch Med Wochenschr. 1954 Jan 22;96(4):92-4. Undetermined Language. PubMed PMID: 13144728.
9: CHIAVERINI R, DE ALVES I S, DA SILVA WN, CAMPI R. [Convallatoxin in cardiac insufficiency, with special reference to its immediate effects]. Arq Bras Cardiol. 1958 Dec;11(4):269-88. Portuguese. PubMed PMID: 13628449.
10: DITTERTOVA V, BURAN L, BABULOVA A, SELECKY FV. [Effect of oxyphylline on the cardiotoxic activity of convallatoxin and helveticoside and on their action on the heart-lung preparation of the cat]. Cesk Farm. 1963 Feb 5;12:104-7. Czech. PubMed PMID: 14028075.
11: PROVOTOROVA PP. [ON THE COMPARATIVE ACTION OF CORCHOROZIDE AND CONVALLATOXIN IN ACUTE CORONARY INSUFFICIENCY]. Farmakol Toksikol. 1963 May-Jun;26:284-8. Russian. PubMed PMID: 14051662.
12: FOERSTER W, SZIEGOLEIT W. [ON THE ACUTE AND SUBACUTE TOXICITY OF CONVALLATOXOL IN COMPARISON WITH CONVALLATOXIN AND G-STROPHANTHIN]. Acta Biol Med Ger. 1964;12:434-42. German. PubMed PMID: 14134947.
13: UHLENBRUCK P, SCHMITZ W. [The convallatoxin in its relation to the heart glycosides and to the right insufficiency of the heart]. Dtsch Med Wochenschr. 1954 Nov 12;79(46):1718-22. German. PubMed PMID: 13220160.
14: BETTI C, FRULLI M. [The use of convallatoxin in preoperative care]. Minerva Med. 1956 May 9;47(37):1430-2. Italian. PubMed PMID: 13334111.
15: Frantsuzova SB, Antonenko LI. [Experimental study of the effect of convallatoxin on the main blood circulation parameters in chronic cor pulmonale]. Farmakol Toksikol. 1981 Nov-Dec;44(6):688-92. Russian. PubMed PMID: 7308450.
16: BOLTZE KH, LAUFKE R. [Studies on the isolation of convallatoxin]. Arch Pharm Ber Dtsch Pharm Ges. 1957 Aug-Sep;290/62(8-9):412-21. German. PubMed PMID: 13459367.
17: Garbe G. [Comparative standardization of Convallaria drugs and convallatoxin in guinea pigs]. Arzneimittelforschung. 1967 Oct;17(10):1240-1. German. PubMed PMID: 5632866.
18: FOERSTER W. [ON STRUCTURE-EFFECT RELATIONS IN CARDINOLIDES AND BUFADIENOLIDES. IV. COMPARISON OF THE EFFECT OF A METHYL-, ALDEHYDE- AND CARBINOL SUBSTITUTION OF THE C10-ATOM OF CARDENOLIDES. CONTRIBUTION TO THE PHARMACOLOGY OF CONVALLATOXIN]. Acta Biol Med Ger. 1963;11:234-45. German. PubMed PMID: 14064783.
19: MUELLER JH. [CONVALLATOXIN THERAPY OF COR PULMONALE IN CHRONIC EMPHYSEMA BRONCHITIS]. Z Arztl Fortbild (Jena). 1963 Dec 1;57:1290-2. German. PubMed PMID: 14112843.
20: WALZ L, MAIDHOF E. [Convallatoxin treatment of severe heart insufficiency]. Medizinische. 1955 Jun 4;23:845-50. German. PubMed PMID: 13244144.

Explore Compound Types